TULOPAFANT
Description
Tulopafant (International Non-Proprietary Name, INN) is a synthetic antiplatelet agent with the molecular formula C25H19N3O2S and a molecular weight of 425.5 g/mol. It is classified under anticoagulants and antiplatelet agents, specifically targeting pathways involved in platelet aggregation . Structurally, this compound features a pyrrolothiazole-carboxamide backbone with a phenylmethylphenyl and pyridinyl substituent, as represented by its SMILES notation: S1C(N2C(C1)C(CC2)C(=O)NC1CC(CCC1)C(=O)C1CCCCC1)C1CCCNC1 .
Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), recognize this compound under the Unique Ingredient Identifier (UNII) IQ3Q8N1287 and XEVMPD Index SUB11366MIG, respectively. It is listed in the WHO INN registry (Volume 5, No. 3, 1991) and harmonized under HS code 29349990 for international trade .
Properties
CAS No. |
122570-29-0 |
|---|---|
Molecular Formula |
C9H12ClNO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tulopafant is functionally compared to tioclomarol and vapiprost , two structurally distinct compounds with overlapping therapeutic roles in modulating blood coagulation.
Structural and Pharmacological Comparison
Functional and Clinical Distinctions
This compound vs. Tioclomarol :
- Mechanism : this compound inhibits platelet aggregation via undefined pathways (likely PAF receptor modulation), whereas tioclomarol acts as a vitamin K antagonist, blocking thrombin-dependent coagulation .
- Clinical Use : this compound is investigated for acute thrombotic events, while tioclomarol is used in chronic anticoagulation (e.g., atrial fibrillation).
- Structural Divergence : Tioclomarol’s benzothiopyran-dione core enables binding to vitamin K epoxide reductase, unlike this compound’s heterocyclic system .
- This compound vs. Vapiprost: Target Specificity: Both are antiplatelet agents, but vapiprost directly antagonizes the platelet-activating factor (PAF) receptor, while this compound’s mechanism remains less defined . Bioavailability: Vapiprost’s larger molecular structure (C30H39NO4) may limit oral bioavailability compared to this compound’s compact scaffold .
Discrepancies in Classification
Evidence conflicts on this compound’s classification: some sources label it as an anticoagulant (e.g., : "抗凝血药"), while others specify antiplatelet activity (). This discrepancy may arise from regional regulatory differences or evolving pharmacological understanding .
Research Findings and Data Limitations
- Efficacy : Preclinical studies highlight this compound’s potency in reducing arterial thrombosis in murine models (IC50 ~10 nM), though clinical trial data remain sparse compared to tioclomarol and vapiprost .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
